Methyl N-(1-naphthyl)carbamate

CAS No.: 5449-00-3

Cat. No.: VC15972116

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5449-00-3 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | methyl N-naphthalen-1-ylcarbamate |

| Standard InChI | InChI=1S/C12H11NO2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |

| Standard InChI Key | IZPAJCSXPWFEPU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NC1=CC=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Characteristics

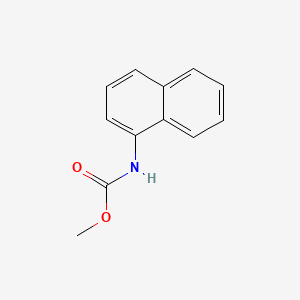

Methyl N-(1-naphthyl)carbamate belongs to the carbamate family, a class of compounds known for their versatility in agrochemical and pharmaceutical applications. The molecule consists of a carbamate backbone () with a methyl group substituent on the nitrogen atom and a 1-naphthyl group on the ester oxygen (Fig. 1) . This arrangement distinguishes it from structurally similar compounds such as Carbaryl (CAS 63-25-2), where the methyl group is esterified to the carbonyl oxygen and the 1-naphthyl group is attached to the nitrogen .

Key physicochemical properties include:

The compound’s exact mass () and polar surface area () further reflect its solubility and reactivity profile, making it suitable for organic synthesis under controlled conditions .

Synthesis Methodologies

Batch Synthesis via Catalytic Reactions

Early synthetic routes, as described by Valli and Alper (1993), involve the reaction of 1-naphthol with methyl isocyanate in the presence of a palladium catalyst. This method achieved a yield of approximately 64% under mild conditions () . A modified approach by Yang et al. (2008) utilized copper-based catalysts, improving yields to 92% by optimizing reaction temperatures () and solvent systems (toluene) . These batch processes highlight the role of transition-metal catalysts in facilitating efficient carbamate formation.

Continuous Industrial-Scale Production

A patent by CN85109417A (2009) outlines a three-step continuous process for synthesizing N-methyl carbamates, including Methyl N-(1-naphthyl)carbamate :

-

Reaction of Diphenyl Carbonate with Methylamine: Conducted at , this step generates phenyl-N-methyl urethane and phenol.

-

Thermal Decomposition: Phenyl-N-methyl urethane is decomposed at under reduced pressure () to yield methyl isocyanate.

-

Carbamate Formation: Methyl isocyanate reacts with 1-naphthol in an inert solvent (e.g., dichloromethane) at , producing Methyl N-(1-naphthyl)carbamate with >98% molar yield .

This method emphasizes scalability and efficiency, employing recirculation systems to minimize waste and energy consumption.

Physicochemical and Spectroscopic Properties

Thermal Stability and Reactivity

The compound’s boiling point () and flash point () suggest stability under standard storage conditions but necessitate precautions during high-temperature processing . Its decomposition pathway, inferred from analogous carbamates, likely involves the release of methyl isocyanate—a toxic intermediate—at elevated temperatures .

Solubility and Partitioning

With a LogP of 3.09, Methyl N-(1-naphthyl)carbamate exhibits moderate hydrophobicity, favoring dissolution in organic solvents such as toluene and dichloromethane. This property aligns with its use in non-aqueous reaction systems .

Toxicological Considerations

Mitochondrial Dysfunction

Studies on N-succinimidyl N-methylcarbamate (NSNM), a structural analog, demonstrate that carbamates can inhibit mitochondrial complex I, leading to impaired oxidative phosphorylation and compensatory glycolysis . Although direct evidence for Methyl N-(1-naphthyl)carbamate is lacking, its structural similarity warrants caution in handling.

Acute Toxicity

Exposure to methyl isocyanate—a potential decomposition product—poses significant risks, including respiratory distress and carcinogenicity . Proper ventilation and personal protective equipment are essential during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume